Guttiferone A

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

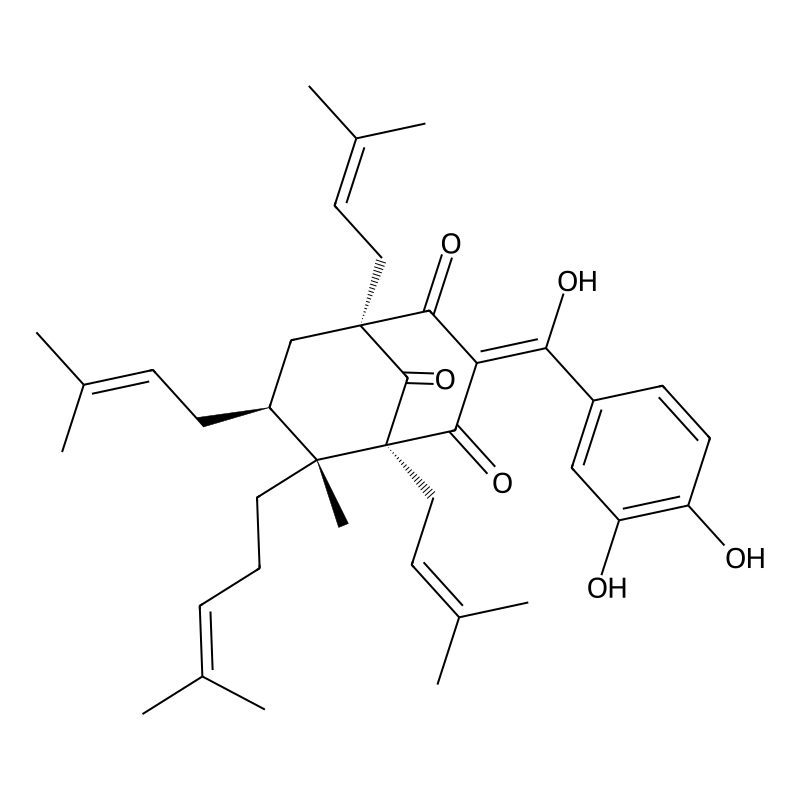

Guttiferone A is a naturally occurring polyisoprenylated benzophenone, classified within the broader category of bicyclic monoterpenoids. Its chemical structure is characterized by a complex arrangement, specifically noted for its multiple isoprenyl groups and a bicyclic framework. The molecular formula of Guttiferone A is , and its IUPAC name is 3-(3,4-dihydroxybenzoyl)-4-hydroxy-8-methyl-1,5,7-tris(3-methylbut-2-en-1-yl)-8-(4-methylpent-3-en-1-yl)bicyclo[3.3.1]non-3-ene-2,9-dione . This compound has garnered attention due to its diverse pharmacological properties, including anti-inflammatory and antioxidant activities.

Guttiferone A exhibits significant biological activities that underline its potential therapeutic applications. Studies indicate that it possesses protective effects against neuronal cell damage induced by oxidative stress . It has demonstrated cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent . Furthermore, its antioxidant properties contribute to its ability to mitigate inflammation and oxidative damage in biological systems .

The synthesis of Guttiferone A can be achieved through various methods, including extraction from natural sources and synthetic approaches. Natural extraction typically involves isolating the compound from plants belonging to the Clusiaceae family, particularly from genera such as Garcinia . Synthetic methods may involve the use of multi-step organic reactions to construct the complex bicyclic structure characteristic of Guttiferone A. Recent studies have also explored semi-synthetic approaches to generate derivatives with enhanced biological activity .

Guttiferone A has several applications in pharmacology due to its biological activities. It is primarily investigated for its potential as an anticancer agent, showing efficacy against different cancer cell lines . Additionally, it has applications in neuroprotection, where it helps prevent neuronal damage associated with oxidative stress . Its anti-inflammatory properties also suggest potential uses in treating inflammatory diseases .

Research on the interactions of Guttiferone A with other compounds has revealed insights into its mechanism of action. For instance, studies have shown that Guttiferone A can form complexes with iron ions that inhibit oxidative reactions detrimental to cells . Furthermore, interaction studies indicate that Guttiferone A can enhance the efficacy of other therapeutic agents when used in combination, suggesting a synergistic effect that could be beneficial in cancer treatment protocols .

Guttiferone A shares structural similarities with other compounds within the guttiferone family and related polyisoprenylated benzophenones. Notable similar compounds include:

- Guttiferone B: Exhibits similar anticancer properties but may differ in potency and mechanism.

- Guttiferone E: Known for its marked anticancer effects and ability to induce apoptosis in cancer cells.

- Xanthochymol: Another polyprenylated compound with reported biological activities, including anticancer effects.

Comparison TableCompound Chemical Structure Biological Activity Unique Features Guttiferone A C38H50O6 Anticancer, neuroprotective Strong iron-chelating properties Guttiferone B C37H48O6 Anticancer Less studied than Guttiferone A Guttiferone E C38H50O6 Anticancer, induces apoptosis Synergistic effects with chemotherapeutics Xanthochymol C35H40O5 Anticancer Different structural arrangement

| Compound | Chemical Structure | Biological Activity | Unique Features |

|---|---|---|---|

| Guttiferone A | C38H50O6 | Anticancer, neuroprotective | Strong iron-chelating properties |

| Guttiferone B | C37H48O6 | Anticancer | Less studied than Guttiferone A |

| Guttiferone E | C38H50O6 | Anticancer, induces apoptosis | Synergistic effects with chemotherapeutics |

| Xanthochymol | C35H40O5 | Anticancer | Different structural arrangement |

Guttiferone A stands out due to its potent neuroprotective effects and unique ability to form stable complexes with iron ions, which may provide additional therapeutic benefits not observed in other similar compounds .

Guttiferone A is a naturally occurring polyisoprenylated benzophenone with the molecular formula C₃₈H₅₀O₆ and a molecular weight of 602.8 grams per mole [9]. The compound belongs to the class of organic compounds known as bicyclic monoterpenoids, characterized by exactly two rings that are fused to each other [2]. The exact mass of Guttiferone A is 602.36100 grams per mole, with a monoisotopic mass of 602.360739332 [20].

The structural framework of Guttiferone A consists of a bicyclo[3.3.1]nonane core skeleton decorated with multiple prenyl side chains and a 3,4-dihydroxybenzoyl moiety [9]. The complete International Union of Pure and Applied Chemistry name for this compound is (1R,3E,5S,6R,7S)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6-methyl-1,5,7-tris(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)bicyclo[3.3.1]nonane-2,4,9-trione [9]. The compound is registered with Chemical Abstracts Service number 147687-34-1 and has been assigned PubChem compound identifier 5352090 [5] [9].

The molecular structure features a complex polycyclic framework that incorporates multiple functional groups including ketone carbonyls, hydroxyl groups, and conjugated aromatic systems [10]. Nuclear magnetic resonance spectroscopy has revealed the presence of six aromatic carbons, conjugated carbonyl groups at chemical shift 196.7 parts per million, an enolized 1,3-diketone system, and a non-conjugated carbonyl at 209.2 parts per million [10]. The structure also contains two quaternary carbons and 25 signals assignable to four isoprene units and a fifth carbon-5 unit [10].

Table 1: Physical and Chemical Properties of Guttiferone A

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₈H₅₀O₆ | PubChem, ChemSpider |

| Molecular Weight (g/mol) | 602.8 | PubChem, ChemSpider |

| Exact Mass (g/mol) | 602.36100 | ChemSrc, HMDB |

| Monoisotopic Mass (g/mol) | 602.360739332 | HMDB, FooDB |

| CAS Number | 147687-34-1 | ChemSrc |

| PubChem CID | 5352090 | PubChem |

| ChEBI ID | CHEBI:65990 | PubChem |

| ChEMBL ID | CHEMBL452483 | PubChem |

| InChI Key | SHBMQWRFQJLYJU-UGUZKGPTSA-N | PubChem |

| Polar Surface Area (Ų) | 111.9 | HMDB |

| LogP | 6.27 - 9.24 | HMDB, ChemAxon |

| Water Solubility (g/L) | 0.001 | ALOGPS |

| Number of Stereocenters | 4/4 defined | ChemSpider, Inxight Drugs |

| Number of Rotatable Bonds | 11 | HMDB |

| Number of Rings | 3 | HMDB |

Stereochemistry and Isomerism

Absolute Configuration

The absolute configuration of Guttiferone A has been definitively established through comprehensive spectroscopic analysis and comparison with related compounds [9]. The compound possesses four defined stereocenters, with all stereochemical positions fully characterized [2] [8]. The absolute configuration follows the (1R,3E,5S,6R,7S) designation according to Cahn-Ingold-Prelog nomenclature [9].

The stereochemical assignments have been confirmed through two-dimensional Nuclear Overhauser Effect Spectroscopy correlation studies and carbon-13 Nuclear Magnetic Resonance chemical shift analysis [10]. The carbon-13 Nuclear Magnetic Resonance chemical shift of carbon-6 at 42.0 parts per million in deuterated methanol with trifluoroacetic acid indicates that the carbon-6 substituent adopts an equatorial orientation, as axial substituents typically resonate at lower field positions between 46-48 parts per million [10].

Rotating frame Overhauser Effect Spectroscopy correlations between the methyl group at position 22 and the methylene protons at position 17 and proton-7α demonstrate that the methyl group at position 22 maintains an α-orientation similar to the methylene group at position 17 [10]. The coupling patterns of proton-7α further reveal axial orientations for the methyl group at position 22, proton-6, and proton-7α, while proton-7β, the 3-methylbut-2-enyl group at position 6, and the 4-methylpent-3-enyl group at position 5 adopt equatorial orientations [10].

Conformational Analysis of Bicyclo[3.3.1]nonane Skeleton

The bicyclo[3.3.1]nonane skeleton of Guttiferone A adopts a characteristic double-chair conformation that minimizes steric interactions and maximizes thermodynamic stability [7] [12]. This conformational preference arises from the need to avoid unfavorable 1,3-diaxial interactions between substituents and the inherent geometric constraints of the bridged ring system [10].

Conformational analysis reveals that the bicyclic ring system requires both the proton at position 4 and the carbon-8 isoprenyl side chain to maintain equatorial orientations [6]. The relative configuration of carbon-6 has been deduced from the coupling constant of 13.2 Hertz between proton-6 and proton-7β, which necessitates a trans-diaxial relationship between these protons [6]. This coupling pattern confirms that the 3-methylbut-2-enyl group located at carbon-6 adopts an α-orientation [6].

The chair conformation of the bicyclo[3.3.1]nonane ring system is supported by comprehensive Nuclear Magnetic Resonance analysis and represents the most thermodynamically stable arrangement [10]. The conformational flexibility of bicyclo[3.3.1]nonanes allows for diverse molecular interactions while maintaining structural integrity, which is crucial for the compound's chemical behavior . Research has demonstrated that the bicyclo[3.3.1]nonane core architecture represents a privileged structural motif found in over 1000 natural products [7].

Table 2: Stereochemical Features of Guttiferone A

| Stereochemical Feature | Description | Notes |

|---|---|---|

| Absolute Configuration | (1R,3E,5S,6R,7S) | IUPAC systematic nomenclature |

| Bicyclo[3.3.1]nonane Conformation | Chair-chair double chair | Avoids 1,3-diaxial interactions |

| Number of Chiral Centers | 4 | Four asymmetric carbon atoms |

| Defined Stereocenters | 4 of 4 | All stereocenters defined |

| E/Z Centers | 0 (no E/Z isomerism) | No geometric isomerism |

| Conformational Preference | Double chair conformation | Most thermodynamically stable |

| Key Stereochemical Positions | C-1, C-5, C-6, C-7 | Critical for biological activity |

| Optical Activity | Optically active | Specific rotation varies |

Physical and Chemical Characteristics

Spectroscopic Properties

The spectroscopic properties of Guttiferone A have been extensively characterized using multiple analytical techniques [10] [14]. Ultraviolet-visible spectroscopy reveals characteristic absorption maxima at wavelengths 241, 255, and 325 nanometers, with logarithmic extinction coefficients of 4.54 at 255 nanometers and 4.14 at 325 nanometers [10]. These absorption patterns are consistent with the conjugated benzophenone chromophore and extended π-electron system present in the molecular structure [10].

Infrared spectroscopy demonstrates characteristic vibrational bands that confirm the presence of key functional groups [10]. The spectrum displays bands for hydroxyl groups at 3348 wavenumbers and carbonyl groups at 1728, 1670, and 1640 wavenumbers [10]. Additional absorptions are observed for aromatic carbon-carbon double bonds at 1602, 1542, and 1519 wavenumbers, along with other characteristic frequencies at 2968, 2916, 2857, 1440, 1376, 1289, 1191, and 1116 wavenumbers [10].

Proton Nuclear Magnetic Resonance spectroscopy at 500 Megahertz reveals complex multiplicity patterns consistent with the intricate molecular framework [10]. Carbon-13 Nuclear Magnetic Resonance spectroscopy at 125 Megahertz provides detailed structural information, showing resonances for six aromatic carbons, a conjugated carbonyl group at 196.7 parts per million, an enolized 1,3-diketone system at 191.0 and 196.7 parts per million, and a non-conjugated carbonyl at 209.2 parts per million [10].

Mass spectrometry using electrospray ionization mode typically shows the protonated molecular ion at mass-to-charge ratio 603, corresponding to the molecular formula plus a proton [10] [14]. High-resolution mass spectrometry provides accurate mass measurements that confirm the molecular formula and structural assignments [10].

Table 3: Spectroscopic Properties of Guttiferone A

| Technique | Observation | Reference |

|---|---|---|

| UV-Vis λmax (nm) | 241, 255, 325 | PMC2464366 |

| UV-Vis log ε | 4.54 (255 nm), 4.14 (325 nm) | PMC2464366 |

| IR ν (cm⁻¹) - Hydroxyl | 3348 | PMC2464366 |

| IR ν (cm⁻¹) - Carbonyl | 1728, 1670, 1640 | PMC2464366 |

| IR ν (cm⁻¹) - Aromatic C=C | 1602, 1542, 1519 | PMC2464366 |

| ¹H NMR (500 MHz) | Complex multiplicity patterns | Various NMR studies |

| ¹³C NMR (125 MHz) | 196.7 (conjugated C=O), 191.0, 209.2 | PMC2464366 |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 603 | Literature reports |

| Optical Rotation [α]D | Varies by stereoisomer | Various studies |

Reactivity Patterns

Guttiferone A exhibits distinctive reactivity patterns that reflect the presence of multiple functional groups and the unique structural framework [15] [16]. The compound demonstrates significant metal-chelating capabilities, particularly with iron ions, forming stable coordination complexes that influence its chemical behavior [15]. Spectrophotometric studies reveal that Guttiferone A can chelate both ferrous and ferric iron, with evidence suggesting a 2:1 stoichiometry for the Guttiferone A-ferric iron complex at physiological pH and low iron concentrations [15].

The reactivity of Guttiferone A toward iron involves both oxidative and reductive processes [15]. The compound accelerates the oxidation of ferrous ions to ferric ions, with increasing concentrations of Guttiferone A enhancing the rate of oxygen consumption associated with ferrous ion oxidation from 91.39 nanomoles oxygen per milliliter per minute in the absence of Guttiferone A to 234.68 nanomoles oxygen per milliliter per minute in the presence of 200 micromolar Guttiferone A [15].

Electrochemical studies using cyclic voltammetry provide insights into the redox behavior of Guttiferone A [15]. The compound exhibits oxidation potentials consistent with catechol-type redox processes, with a potential peak around +0.70 volts that can be attributed to the oxidation of the catechol group when coordinated to ferric iron [15]. These electrochemical properties suggest that Guttiferone A can participate in electron transfer reactions and may undergo oxidative transformations under appropriate conditions [15].

The compound also demonstrates reactivity toward biological molecules and cellular components [16] [17]. Research has shown that Guttiferone A can interact with mitochondrial membranes, promoting membrane permeabilization and affecting cellular energetics [17]. The compound induces mitochondrial membrane fluidity changes and causes cyclosporine A/ethylene glycol tetraacetic acid-insensitive membrane permeabilization [17].

Biotransformation studies reveal that Guttiferone A can undergo enzymatic modifications by endophytic fungi, particularly Bipolaris cactivora, resulting in xanthone cyclization reactions that produce regioisomeric products [23]. These biotransformation reactions demonstrate the compound's susceptibility to enzymatic oxidation and cyclization processes [23].

Clusiaceae Family

The Clusiaceae family, formerly known as Guttiferae, serves as the exclusive source of guttiferone A in the plant kingdom [1] [2] [3]. This family comprises approximately 14 genera and 800 species of tropical trees and shrubs with a pantropical distribution [4] [5]. The family is characterized by the production of specialized secondary metabolites, particularly polyisoprenylated benzophenones and xanthones, which serve multiple ecological functions [1] [3].

Plants belonging to the Clusiaceae family are distributed mainly in tropical regions and comprise about 40 genera and 1,200 species, with the genus Garcinia being the most numerous, containing approximately 400 species [1]. The family demonstrates remarkable chemical diversity, with guttiferones representing one of the most significant classes of bioactive compounds produced by these plants [2] [3].

Garcinia Species

The genus Garcinia represents the primary source of guttiferone A, with numerous species documented to produce this compound [6] [2] [3]. Garcinia is one of the largest genera in the Clusiaceae family, with 404 accepted species distributed throughout the tropics and subtropics [7]. The genus demonstrates the highest diversity in Southeast Asia and Madagascar, with significant populations also found in tropical Brazil, Polynesia, New Caledonia, Africa, and Asia [1] [7].

Multiple Garcinia species have been confirmed as guttiferone A producers, including Garcinia achachairu, Garcinia intermedia, Garcinia livingstonei, Garcinia brasiliensis, Garcinia gardneriana, Garcinia aristata, Garcinia macrophylla, Garcinia xanthochymus, Garcinia punctata, Garcinia oblongifolia, Garcinia esculenta, Garcinia smeathmanii, Garcinia gummi-gutta, Garcinia madruno, Garcinia planchonii, Garcinia nujiangensis, and Garcinia cochinchinensis [6] [2] [8] [9].

The concentration of guttiferone A varies significantly among Garcinia species, ranging from 0.12 milligrams per gram in Garcinia xanthochymus fruits to 660 milligrams per gram in Garcinia achachairu seeds [2] [10]. This variation suggests species-specific biosynthetic capabilities and potentially different ecological roles for the compound across species.

Symphonia globulifera

Symphonia globulifera stands as another significant source of guttiferone A within the Clusiaceae family [11] [12] [13]. This species demonstrates remarkable concentrations of the compound, with reported levels ranging from 22.5 to 60.86 milligrams per gram in seeds [2] [12]. The species also produces guttiferone A in leaves at concentrations of 12 milligrams per gram [2].

Symphonia globulifera exhibits a wide geographical distribution, found in both African and South American tropical regions [13] [14]. The species serves as a source of polycyclic polyprenylated acylphloroglucinols, with guttiferone A being the major compound alongside guttiferones B, C, and D [12] [13]. Research has demonstrated that endophytic fungi isolated from Symphonia globulifera leaves, particularly Bipolaris cactivora, can biotransform guttiferone A into oxy-guttiferone derivatives, suggesting complex plant-microbe interactions in compound production [11] [15].

Tissue-Specific Accumulation Patterns

Guttiferone A demonstrates distinct tissue-specific accumulation patterns across different plant organs, reflecting specialized biosynthetic processes and potential ecological functions [2] [12] [13]. Seeds represent the primary site of guttiferone A accumulation in many species, particularly within the Garcinia genus, where concentrations can reach exceptionally high levels of 227.27 to 660 milligrams per gram [2].

Fruits serve as secondary accumulation sites, with concentrations typically ranging from 0.12 to 62.50 milligrams per gram depending on the species [2] [8]. The compound is also present in leaves of certain species, with Symphonia globulifera demonstrating notable leaf concentrations of 12 milligrams per gram [2]. Bark and stem tissues show variable accumulation patterns, with some Garcinia species producing detectable levels in these tissues [2] [9].

Root accumulation appears less common, with only Garcinia smeathmanii documented to produce guttiferone A in root tissues at 2.22 milligrams per gram [2]. Flower tissues represent the least common site of accumulation, with only Clusia rosea reported to contain the compound in floral structures, though quantitative data remains unavailable [2].

Geographical Distribution

The geographical distribution of guttiferone A-producing species reflects the tropical distribution of the Clusiaceae family, with significant concentrations of species found across multiple continents [2] [16] [17]. Africa harbors the greatest diversity of guttiferone A-producing species, with eight documented species including Garcinia livingstonei, Symphonia globulifera, Allanblackia gabonensis, and several other Garcinia species [2] [16] [18].

South American regions support three major species, including Garcinia brasiliensis and Symphonia globulifera, with notably high guttiferone A concentrations ranging from 8.57 to 660 milligrams per gram [2]. Central American populations include Garcinia intermedia and Garcinia madruno, with concentrations ranging from 0.38 to 13.11 milligrams per gram [2] [19].

Asian regions demonstrate significant species diversity with six documented Garcinia species, including Garcinia xanthochymus and Garcinia gummi-gutta, showing concentration ranges from 0.12 to 62.50 milligrams per gram [2] [8]. The Caribbean region contributes Clusia rosea as a guttiferone A producer, though quantitative concentration data remains limited [2].

Ecological Significance

Plant Defense Mechanisms

Guttiferone A serves as a crucial component of plant defense mechanisms within the Clusiaceae family, functioning as a secondary metabolite that provides protection against various biotic and abiotic stressors [20] [21] [22]. As a polyisoprenylated benzophenone, guttiferone A belongs to a class of compounds specifically evolved to deter herbivores and pathogens while maintaining plant fitness [20] [22].

The compound demonstrates significant antimicrobial properties, providing plants with chemical defenses against bacterial and fungal pathogens [23] [24]. Research has shown that guttiferone A exhibits moderate activity against Gram-positive bacteria such as Staphylococcus aureus while showing limited effectiveness against Gram-negative bacteria [23]. This selective antimicrobial activity suggests a specialized role in protecting plants against specific pathogenic threats commonly encountered in tropical environments.

Secondary metabolites like guttiferone A are not directly derived from photosynthesis and are not essential for basic plant growth and development, yet they play critical roles in plant survival strategies [20] [21]. These compounds can be toxic to animals that ingest them, serving as chemical deterrents against herbivory [20] [22]. The high concentrations of guttiferone A found in seeds of many species suggest a particular importance in protecting reproductive tissues from damage [2].

Plants activate defense mechanisms in response to mechanical wounding and predator attacks, with secondary metabolites like guttiferone A playing key roles in both immediate and long-term protective responses [20] [21]. Some defense reactions occur within minutes of attack, while others may develop over several hours, indicating the dynamic nature of plant chemical defense systems [20] [21].

Allelopathic Effects

While direct evidence for allelopathic effects of guttiferone A remains limited in the current literature, the compound's properties as a secondary metabolite suggest potential roles in plant-plant competition and environmental modification [25] [26] [27]. Secondary metabolites serve various ecological functions, including allelopathy, which involves the production of biochemicals that influence the growth, survival, and reproduction of neighboring plants [25] [27].

Plant secondary metabolites can shape microbial community composition and function in the rhizosphere, potentially providing indirect allelopathic effects through microbiome modification [25] [27]. These compounds can act as signaling molecules, nutrient sources, or toxins for different microbial strains, thereby influencing the chemical ecology of the soil environment [25].

The evolution and ecology of plant secondary metabolites demonstrate their importance in mediating interactions between plants and other organisms, including both cooperative and antagonistic relationships [25] [26]. While many secondary metabolites were historically considered metabolic waste products, modern understanding recognizes their central roles in chemical ecology and plant environmental adaptation [25] [26].

Competition between plant species often involves complex interactions mediated by secondary metabolites that can affect multiple aspects of plant performance, including resource acquisition, growth patterns, and defensive capabilities [28] [29]. The tissue-specific accumulation patterns of guttiferone A, particularly its high concentrations in seeds and fruits, suggest potential roles in protecting these critical reproductive structures from both biotic and abiotic stressors [2].